

2-Bromo-4-chloro-6-nitrophenol spectral data interpretation

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Compound of Interest

Compound Name: **2-Bromo-4-chloro-6-nitrophenol**

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An In-depth Technical Guide to the Spectral Data Interpretation of **2-Bromo-4-chloro-6-nitrophenol**

Abstract

This technical guide provides a comprehensive analysis of the spectral data for **2-bromo-4-chloro-6-nitrophenol**, a polysubstituted aromatic compound of interest in synthetic chemistry and material science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral signatures. We will delve into the principles and interpretation of ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols and explains the logic behind spectral assignments, providing researchers and drug development professionals with a robust framework for the structural elucidation of complex small molecules.

Molecular Structure and Spectroscopic Implications

The unequivocal identification of a chemical entity relies on the synergistic interpretation of multiple spectroscopic techniques. The structure of **2-bromo-4-chloro-6-nitrophenol** presents a unique combination of functional groups on a benzene ring: a hydroxyl group (phenol), a nitro group, and two different halogen atoms. Each substituent imparts distinct electronic effects (inductive and resonance), which profoundly influence the resulting spectra.

- Hydroxyl (-OH): An activating, ortho-, para-directing group. It is an electron-donating group (EDG) by resonance.
- Nitro (-NO₂): A deactivating, meta-directing group. It is a very strong electron-withdrawing group (EWG) by both resonance and induction.
- Bromo (-Br) & Chloro (-Cl): Deactivating, ortho-, para-directing groups. They are electron-withdrawing by induction but electron-donating by resonance.

These competing electronic effects create a unique electron distribution around the aromatic ring, which is key to deciphering its NMR spectra. The presence of all these groups provides characteristic signals in IR and MS.

Caption: Molecular structure of **2-bromo-4-chloro-6-nitrophenol**.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The structure of **2-bromo-4-chloro-6-nitrophenol** has no plane of symmetry, meaning all protons are chemically distinct. We predict three signals:

- Two Aromatic Protons (H-3 and H-5): Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region[1]. The strong electron-withdrawing nature of the nitro group at C-6 will significantly deshield the adjacent H-5, shifting it downfield. The H-3 proton is situated between a bromine and a chlorine atom, both of which are inductively withdrawing, also causing a downfield shift. These two protons are four bonds apart and will exhibit a small meta-coupling (⁴J), typically in the range of 2-3 Hz, appearing as two distinct doublets[2].
- One Phenolic Proton (-OH): The chemical shift of a phenolic proton can vary widely (3-8 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding[3]. It typically appears as a broad singlet because its coupling to other protons is

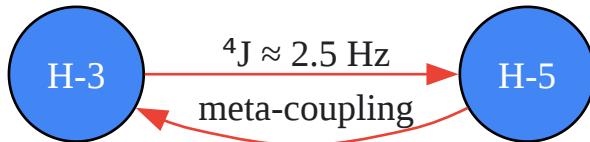
often averaged out by rapid chemical exchange. Intramolecular hydrogen bonding between the phenolic proton and the ortho-nitro group is expected, which can shift the proton significantly downfield.

Data Interpretation

A representative ^1H NMR spectrum would exhibit the following key features, summarized in the table below.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	8.1 - 8.3	Doublet (d)	~2.5	1H
H-3	7.7 - 7.9	Doublet (d)	~2.5	1H
-OH	10.5 - 11.5 (variable)	Singlet (s)	-	1H

Causality: The significant downfield shift of the -OH proton provides strong evidence for intramolecular hydrogen bonding with the ortho-nitro group. The relative positions of H-5 and H-3 are dictated by the superior deshielding effect of the adjacent nitro group compared to the halogens.



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Caption: ^1H - ^1H coupling relationship in the aromatic region.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of **2-bromo-4-chloro-6-nitrophenol** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube. DMSO-d_6 is often preferred for phenols to clearly observe the -OH proton.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
- Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400-600 MHz spectrometer is typically sufficient.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).
- Analysis: Calibrate the spectrum to the TMS peak. Integrate the signals and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.

Predicted ¹³C NMR Spectrum

The lack of symmetry in **2-bromo-4-chloro-6-nitrophenol** means all six aromatic carbons are chemically non-equivalent and will produce six distinct signals[4][5]. Aromatic carbons typically resonate between 120-150 ppm[4].

- Substituent Effects: The chemical shifts are heavily influenced by the attached groups.
 - C-OH (C-1): The oxygen atom is deshielding, shifting this carbon downfield (typically 150-160 ppm).
 - C-NO₂ (C-6): The electron-withdrawing nitro group deshields C-6.
 - C-Br (C-2) & C-Cl (C-4): Halogens have a complex effect. They are electronegative (deshielding) but also exhibit a "heavy atom effect" (shielding), particularly bromine. Their final shifts are a balance of these factors.

- C-H (C-3 & C-5): These carbons are influenced by all surrounding groups. C-5, adjacent to the nitro group, is expected to be more deshielded than C-3.

Data Interpretation

A representative ^{13}C NMR spectrum would display six signals in the aromatic region, assigned based on established substituent chemical shift (SCS) effects^{[6][7]}.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-1 (-OH)	150 - 155	Attached to electronegative oxygen.
C-6 (-NO ₂)	140 - 145	Deshielded by the nitro group.
C-4 (-Cl)	128 - 133	Influenced by chlorine and adjacent nitro group.
C-5 (-H)	125 - 130	Deshielded by ortho-nitro and para-hydroxyl groups.
C-3 (-H)	120 - 125	Influenced by ortho-bromo, para-chloro, and ortho-hydroxyl groups.
C-2 (-Br)	110 - 115	Shielded by the "heavy atom effect" of bromine.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR, though a higher concentration (~20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
- Instrument Setup: Tune the spectrometer to the ^{13}C frequency.
- Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is required compared to ^1H NMR.

- Processing & Analysis: The processing steps are similar to ^1H NMR. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum and Data Interpretation

The IR spectrum of **2-bromo-4-chloro-6-nitrophenol** will be complex, but several key absorption bands can be predicted and identified.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Comments
3200 - 3400	O-H stretch (phenolic)	Medium	May appear sharper than a typical phenol due to strong intramolecular hydrogen bonding with the ortho-nitro group[8].
3050 - 3100	Aromatic C-H stretch	Medium	Characteristic of protons on a benzene ring[9].
1580 - 1610	Aromatic C=C ring stretch	Strong	Multiple bands are expected in this region for substituted benzenes[3].
1520 - 1550	Asymmetric N-O stretch (NO ₂)	Strong	A very strong and characteristic absorption for aromatic nitro compounds[10].
1330 - 1360	Symmetric N-O stretch (NO ₂)	Strong	The second key band for the nitro group[10].
~1200	C-O stretch (phenolic)	Strong	Differentiates phenols from aliphatic alcohols[9].
1000 - 1100	C-Cl stretch	Medium	Found in the fingerprint region.
550 - 650	C-Br stretch	Medium	Found in the lower frequency fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
- Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
- Analysis: Identify the key absorption bands and compare them to correlation tables.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

- Molecular Ion (M^+): The molecular weight of **2-bromo-4-chloro-6-nitrophenol** ($C_6H_3BrClNO_3$) is approximately 252.45 g/mol [11]. The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$) and chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$).
- Isotopic Pattern: The combination of one Br and one Cl atom creates a highly characteristic pattern for the molecular ion cluster:
 - M^+ peak: (^{79}Br , ^{35}Cl) - The nominal mass peak.
 - $M+2$ peak: (^{81}Br , ^{35}Cl) and (^{79}Br , ^{37}Cl) - This peak will be very intense, nearly 1.25 times the intensity of the M^+ peak.

- M+4 peak: (^{81}Br , ^{37}Cl) - This peak will have an intensity of about 40% of the M⁺ peak. This unique "M, M+2, M+4" signature is definitive proof for the presence of one bromine and one chlorine atom.

Data Interpretation: Fragmentation

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The fragmentation of halogenated phenols often involves competition between the loss of a halogen radical, hydrogen halide, or CO[12][13].

- [M - NO₂]⁺: Loss of the nitro group (46 Da) is a common fragmentation pathway.
- [M - Br]⁺: Loss of the bromine radical (79 or 81 Da).
- [M - Cl]⁺: Loss of the chlorine radical (35 or 37 Da).
- [M - CO]⁺: Loss of carbon monoxide (28 Da) from the phenol ring is a characteristic fragmentation for phenols[3].

m/z (Nominal)	Ion Fragment	Comments
251/253/255	[C ₆ H ₃ ⁷⁹ / ⁸¹ Br ³⁵ / ³⁷ ClNO ₃] ⁺	Molecular ion cluster. The base peak may vary.
205/207/209	[M - NO ₂] ⁺	Loss of nitro group. Isotopic pattern for Br and Cl remains.
172/174	[M - Br] ⁺	Loss of bromine. Isotopic pattern for Cl remains (3:1 ratio).
223/225	[M - CO] ⁺	Loss of CO. Isotopic pattern for Br and Cl remains.

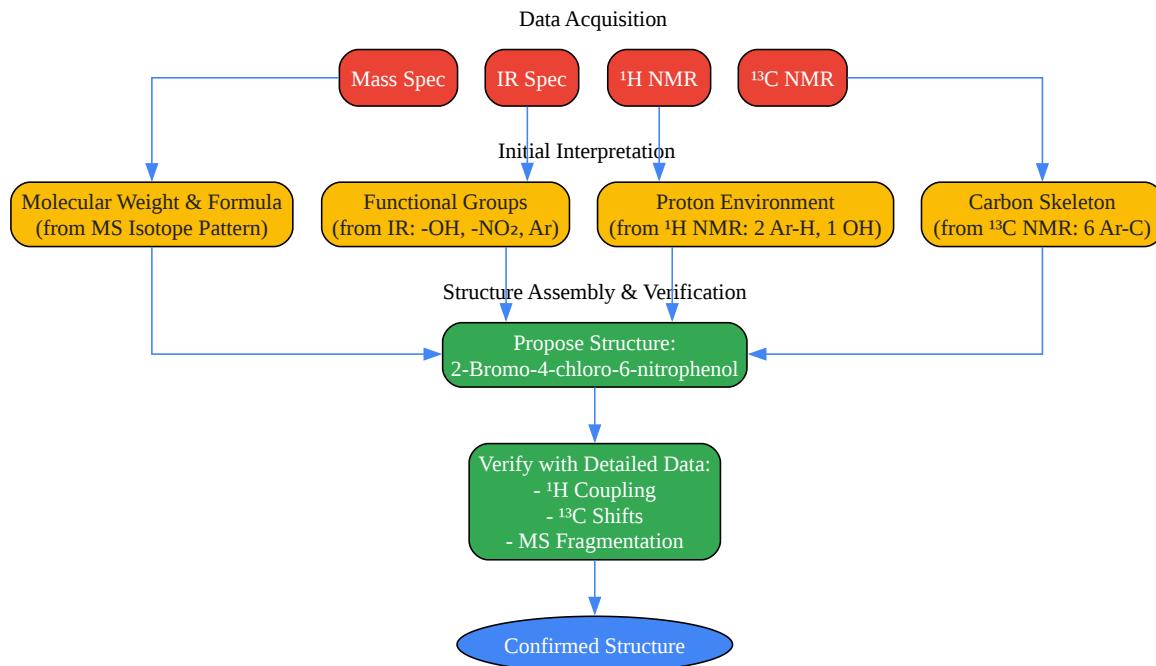
Experimental Protocol: GC-MS

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the Gas Chromatograph (GC). The GC separates the compound from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV).
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
- **Detection:** The detector records the abundance of each ion.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The power of spectroscopic analysis lies in integrating the data from all methods. A logical workflow ensures a self-validating system for structure confirmation.

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Caption: Workflow for integrated spectral analysis.

Conclusion

The spectral analysis of **2-bromo-4-chloro-6-nitrophenol** is a quintessential example of modern structural elucidation. The ^1H and ^{13}C NMR spectra reveal the precise electronic environment of the aromatic core, dictated by the interplay of electron-donating and - withdrawing substituents. Infrared spectroscopy provides irrefutable evidence for the key functional groups, while mass spectrometry confirms the molecular weight and elemental

composition through its unique and characteristic isotopic signature. By synthesizing the information from these orthogonal techniques, we can confidently and unequivocally confirm the structure of the target molecule. This guide serves as a template for approaching the spectral interpretation of similarly complex substituted aromatic systems.

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